molecular formula C22H21N3O5 B6540647 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide CAS No. 1021253-84-8

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide

Cat. No.: B6540647
CAS No.: 1021253-84-8
M. Wt: 407.4 g/mol
InChI Key: NQQUQRUFJMZVKO-UHFFFAOYSA-N
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Description

The compound “2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and a pyridazine group, which is a type of diazine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxol and pyridazine groups would likely contribute to the overall stability and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzodioxol and pyridazine groups could potentially undergo a variety of reactions .

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to determine its mechanism of action. It could potentially interact with various biological targets, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with various biological targets .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-21(14-28-17-7-9-19-20(13-17)30-15-29-19)23-11-4-12-25-22(27)10-8-18(24-25)16-5-2-1-3-6-16/h1-3,5-10,13H,4,11-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQUQRUFJMZVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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